molecular formula C6H10ClN3 B11921593 3-(Aminomethyl)pyridin-4-amine hydrochloride

3-(Aminomethyl)pyridin-4-amine hydrochloride

Cat. No.: B11921593
M. Wt: 159.62 g/mol
InChI Key: GGRMRTMWLLZHIN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyridin-4-amine hydrochloride typically involves the reaction of 4-chloropyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: A simpler analog without the aminomethyl group.

    4-Aminopyridine: Another analog with the amino group at a different position on the pyridine ring.

    Pyridinium Salts: Structurally related compounds with diverse applications.

Uniqueness

3-(Aminomethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

3-(aminomethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H

InChI Key

GGRMRTMWLLZHIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)CN.Cl

Origin of Product

United States

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